molecular formula C22H22O5 B11503673 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester

3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester

Cat. No.: B11503673
M. Wt: 366.4 g/mol
InChI Key: DTLKBEQRYDAEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a tetrahydro-pyran ring, benzyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydro-pyran derivatives and esters with benzyl and phenyl groups. Examples include:

  • 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid ethyl ester
  • 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid propyl ester

Uniqueness

The uniqueness of 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 3-benzyl-5,5-dimethyl-2,4-dioxo-6-phenyloxane-3-carboxylate

InChI

InChI=1S/C22H22O5/c1-21(2)17(16-12-8-5-9-13-16)27-20(25)22(18(21)23,19(24)26-3)14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3

InChI Key

DTLKBEQRYDAEDI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(CC2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.